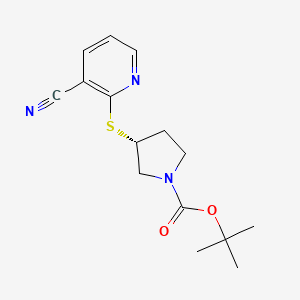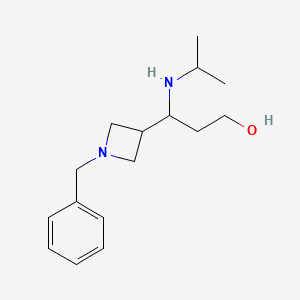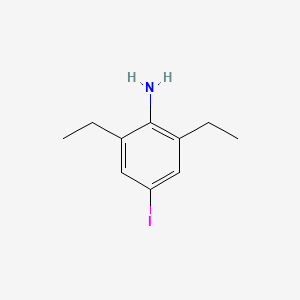
Benzenamine, 2,6-diethyl-4-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 2,6-diethyl-4-iodo- typically involves the iodination of 2,6-diethylaniline. One common method is the aromatic iodination reaction using molecular iodine. The reaction is carried out in the presence of a solvent such as diethyl ether and a base like sodium carbonate. The reaction conditions are generally mild, and the desired product can be obtained in high yields .
Industrial Production Methods: Industrial production of benzenamine, 2,6-diethyl-4-iodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 2,6-diethyl-4-iodo- undergoes various chemical reactions, including:
Electrophilic Substitution: The iodine atom on the benzene ring can be replaced by other electrophiles through electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amino group.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted anilines.
Applications De Recherche Scientifique
Benzenamine, 2,6-diethyl-4-iodo- has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzenamine, 2,6-diethyl-4-iodo- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
- 2,6-Diethyl-4-bromoaniline
- 2,6-Diethyl-4-chloroaniline
- 2,6-Diethyl-4-fluoroaniline
Comparison: Benzenamine, 2,6-diethyl-4-iodo- is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can lead to different reactivity patterns and interactions with other molecules .
Propriétés
Numéro CAS |
126832-68-6 |
|---|---|
Formule moléculaire |
C10H14IN |
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
2,6-diethyl-4-iodoaniline |
InChI |
InChI=1S/C10H14IN/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4,12H2,1-2H3 |
Clé InChI |
FVNZBIHPUWUTQD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1N)CC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


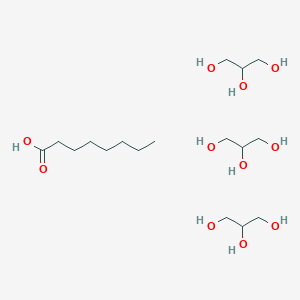

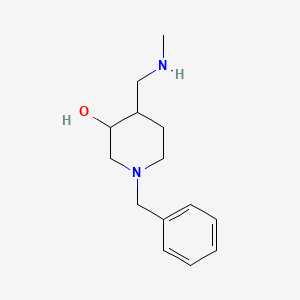
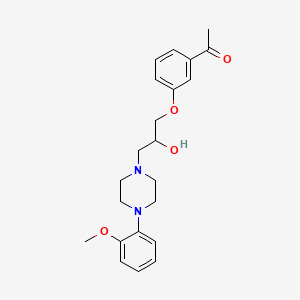
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)

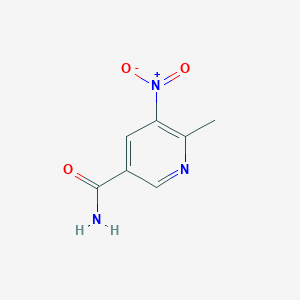

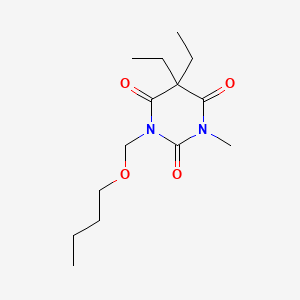
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
